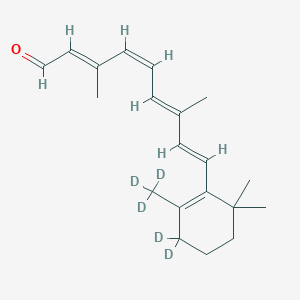

11-cis Retinal-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11-cis Retinal-d5 is a deuterated form of 11-cis Retinal, a crucial molecule in the visual cycle of vertebrates. This compound is a derivative of vitamin A and plays a pivotal role in the phototransduction process, which is the conversion of light into electrical signals in the retina. The deuterated form, this compound, is often used in scientific research to study the dynamics and mechanisms of the visual cycle due to its stability and unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-cis Retinal-d5 involves several steps, starting from the precursor all-trans Retinol. The process includes isomerization, protection, and deprotection steps to achieve the desired 11-cis configuration. One common method involves the use of Wittig and Horner-Wadsworth-Emmons reactions to introduce the cis double bond, followed by semi-hydrogenation to achieve the final product .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: 11-cis Retinal-d5 undergoes various chemical reactions, including:

Isomerization: Conversion between 11-cis and all-trans forms.

Oxidation: Conversion to 11-cis Retinoic Acid.

Reduction: Conversion to 11-cis Retinol.

Common Reagents and Conditions:

Isomerization: Catalyzed by light or enzymes such as isomerases.

Oxidation: Typically involves reagents like NAD+ in enzymatic reactions.

Reduction: Involves reducing agents like NADH in enzymatic reactions.

Major Products Formed:

All-trans Retinal: Formed through isomerization.

11-cis Retinoic Acid: Formed through oxidation.

11-cis Retinol: Formed through reduction.

Scientific Research Applications

11-cis Retinal-d5 is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the dynamics of isomerization and the effects of deuteration on reaction kinetics.

Biology: Investigating the visual cycle and the role of retinoids in vision.

Medicine: Developing therapies for retinal diseases and understanding the molecular mechanisms of vision-related disorders.

Industry: Used in the production of visual pigments and in the development of optogenetic tools.

Mechanism of Action

The mechanism of action of 11-cis Retinal-d5 involves its role as a chromophore in the visual cycle. Upon absorption of a photon, this compound undergoes isomerization to the all-trans form, triggering a conformational change in the opsin protein. This change activates the G-protein-coupled receptor pathway, leading to the generation of an electrical signal that is transmitted to the brain .

Comparison with Similar Compounds

- All-trans Retinal

- 9-cis Retinal

- 11-cis Retinoic Acid

Comparison: 11-cis Retinal-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed kinetic studies. Compared to all-trans Retinal, this compound specifically interacts with opsins in the visual cycle, making it crucial for vision. The deuterated form also offers advantages in spectroscopic studies due to its distinct isotopic signature .

Properties

Molecular Formula |

C20H28O |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

(2E,4Z,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+/i3D3,10D2 |

InChI Key |

NCYCYZXNIZJOKI-BVNCIAEMSA-N |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C\C(=C\C=O)\C)/C)(C)C)[2H] |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.